

Application Notes and Protocols: Directed ortho-Metalation of Hydrobenzoin for Synthesis

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Compound of Interest

Compound Name: *meso*-Hydrobenzoin

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These application notes provide a detailed overview and experimental protocols for the directed ortho,ortho'-dimetalation (DoM) of hydrobenzoin. This powerful one-pot methodology allows for the efficient synthesis of a variety of ortho,ortho'-disubstituted hydrobenzoin derivatives, which are valuable chiral ligands and auxiliaries in asymmetric synthesis.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) [\[5\]](#)[\[6\]](#)

The described method utilizes the hydroxyl groups of hydrobenzoin as directed metalation groups (DMGs) to facilitate regioselective lithiation at the ortho positions of the phenyl rings. The resulting tetralithio intermediate can then be trapped with various electrophiles to yield the desired functionalized products.[\[1\]](#)[\[2\]](#)[\[4\]](#) This approach provides a more direct and economical route to these important compounds compared to traditional multi-step syntheses.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Reaction Principle and Optimization

The directed ortho,ortho'-dimetalation of hydrobenzoin involves the deprotonation of the hydroxyl groups and the subsequent deprotonation of the ortho positions of the aromatic rings by a strong base, typically n-butyllithium (n-BuLi). The resulting lithium benzyl alkoxides act as effective DMGs, directing the lithiation to the adjacent ortho positions.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) The reaction proceeds through a tetralithio intermediate, which then reacts with an electrophile.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Optimization studies have shown that using 6 equivalents of n-BuLi in a 2:1 mixture of hexane/ether under reflux for 16 hours provides the best results for the formation of the

tetralithio intermediate.[\[1\]](#)[\[2\]](#)[\[5\]](#)

Table 1: Optimization of the Synthesis of Diiodohydrobenzoin*

Entry	Equivalents of n-BuLi	Solvent	Temperature (°C)	Time (h)	Yield of Diiodohydrobenzoin (%)
1	4	Hexane/Ether (2:1)	Reflux	16	Low
2	5	Hexane/Ether (2:1)	Reflux	16	~35
3	6	Hexane/Ether (2:1)	Reflux	16	~50
4	6 + 5 equiv TMEDA	Hexane/Ether (2:1)	Reflux	16	~50

*Data compiled from the study by Cho et al.[\[1\]](#)

Experimental Protocols

Materials and Equipment:

- (R,R)- or (S,S)-hydrobenzoin
- n-Butyllithium (in hexanes)
- Anhydrous diethyl ether
- Anhydrous hexanes
- Electrophile of choice (e.g., iodine, trimethyltin chloride, triisopropyl borate)
- Quenching solution (e.g., saturated aqueous ammonium chloride)

- Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
- Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)
- Magnetic stirrer and heating mantle
- Chromatography equipment (silica gel, etc.)

Safety Precautions:

- n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
- Anhydrous solvents are required for this reaction.
- Appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Protocol 2.1: General Procedure for the Directed *ortho,ortho'*-Dimetalation of Hydrobenzoin

- To a solution of (R,R)-hydrobenzoin (1.0 equiv) in a 2:1 mixture of hexanes/diethyl ether, add n-BuLi (6.0 equiv) at room temperature under an inert atmosphere.
- Heat the reaction mixture to reflux and stir for 16 hours.
- Cool the reaction mixture to -78 °C.
- Add a solution of the desired electrophile (e.g., I₂, Me₃SnCl, B(O*i*Pr)₃) in an appropriate solvent.
- Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
- Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Protocol 2.2: Synthesis of (R,R)-2,2'-Diiodohydrobenzoin

- Follow the general procedure (Protocol 2.1) using (R,R)-hydrobenzoin.
- For the electrophilic quench, use a solution of iodine (I_2) in THF.
- Purify the crude product by flash chromatography to yield the desired diiodohydrobenzoin.

Protocol 2.3: Synthesis of the Bis(benzoxaborol) Derivative

- Follow the general procedure (Protocol 2.1) using (R,R)-hydrobenzoin.
- For the electrophilic quench, use triisopropyl borate ($\text{B}(\text{O}i\text{Pr})_3$).
- After the quench with saturated aqueous NH_4Cl , acidify the aqueous layer with 1 M HCl.
- Extract the product with ethyl acetate.
- Purify the crude product by flash chromatography.

Scope of the Reaction

The directed ortho,ortho'-dimetalation of hydrobenzoin has been successfully applied to a range of electrophiles, providing access to a variety of functionalized hydrobenzoin derivatives.

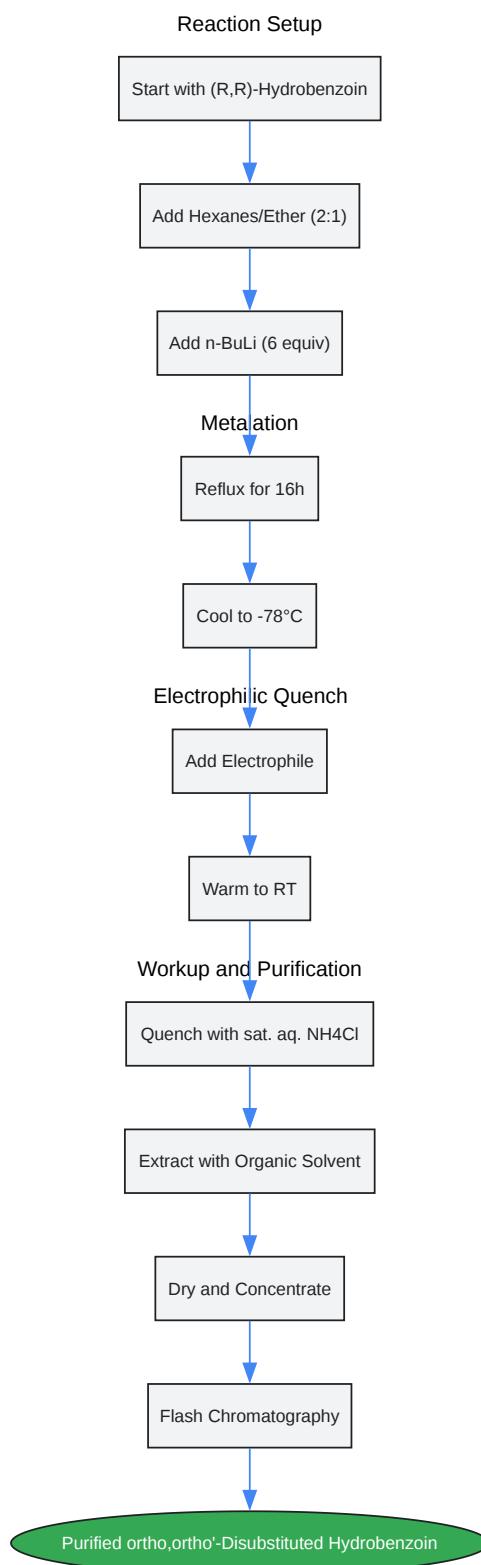
Table 2: Synthesis of ortho,ortho'-Disubstituted Hydrobenzoin Derivatives*

Entry	Electrophile	Product	Yield (%)
1	I ₂	2,2'-Diiodohydrobenzoin	49
2	Me ₃ SnCl	2,2'-Bis(trimethylstannyl)hydrobenzoin	55
3	B(OiPr) ₃	Bis(benzoxaborol) derivative	65
4	Mel	2,2'-Dimethylhydrobenzoin	31
5	(CH ₂ O) _n	2,2'-Bis(hydroxymethyl)hydrobenzoin	Low
6	Acetone	-	No desired product

*Yields are for the isolated, purified products as reported by Cho et al.[1]

Visualizations

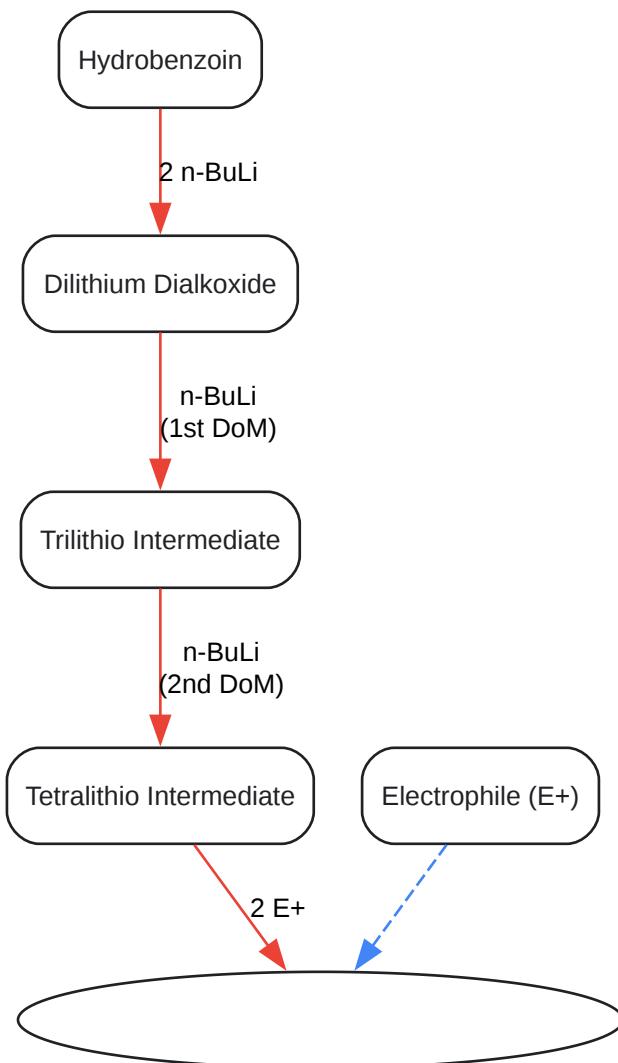
Diagram 1: Reaction Workflow



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Caption: Experimental workflow for the directed ortho-metallation of hydrobenzoin.

Diagram 2: Logical Relationship of the Reaction Mechanism



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Caption: Simplified mechanism of the directed ortho-metallation of hydrobenzoin.

Applications in Synthesis

The ortho,ortho'-disubstituted hydrobenzoin derivatives synthesized via this method are valuable precursors for chiral ligands and auxiliaries. For instance, the diiodo derivative can undergo further cross-coupling reactions to introduce a wide range of functional groups. This methodology has been successfully applied to a concise synthesis of the chiral ligand Vivilo.^[1] ^[2] The ability to readily access these functionalized chiral diols opens up new possibilities for

the development of novel asymmetric catalysts for applications in academic research and the pharmaceutical industry.

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